molecular formula C60H90O8 B1601902 2,5-Bis(hexyloxy)-1,4-bis[2,5-bis(hexyloxy)-4-formyl-phenylenevinylene]benzene CAS No. 349095-04-1

2,5-Bis(hexyloxy)-1,4-bis[2,5-bis(hexyloxy)-4-formyl-phenylenevinylene]benzene

Cat. No. B1601902
M. Wt: 939.3 g/mol
InChI Key: RFRRVJVGGHCOGD-FMWAKIAMSA-N
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Description

2,5-Bis(hexyloxy)-1,4-bis[2,5-bis(hexyloxy)-4-formyl-phenylenevinylene]benzene is a conjugated polymer that has been extensively studied for its potential applications in various fields, including optoelectronics, organic electronics, and biomedical research. This compound is also known as BH-FFV, and it is a member of the phenylenevinylene oligomer family.

Scientific Research Applications

Dielectric Properties and Liquid Crystal Behavior

  • Dielectric Spectroscopy : A study by Iwan and Włodarska (2012) examined the dielectric properties of polyazomethine with vinylene moieties in the main chain, using 2,5-bis(hexyloxy)-1,4-bis[(2,5-bis(hexyloxy)-4-formyl-phenylenevinylene]benzene. The polymer displayed liquid crystal properties, and the dielectric constant showed variations with temperature changes, particularly in the nematic phase region (Iwan & Włodarska, 2012).

Polymer Synthesis and Photoluminescence

  • Polymer Synthesis and Structural Analysis : Li, Powell, Hayashi, and West (1998) synthesized various polymers including poly((2,5-bis(n-hexyloxy)-p-phenylene)ethynylene-p-phenyleneethynylene) and studied their crystal structures, electronic absorption, and emission spectra. The study revealed insights into the molecular interactions and potential for excimer or aggregation-induced emission shifts (Li, Powell, Hayashi, & West, 1998).

  • Excited-State Interactions and Reactivity : Research by Sudeep, James, Thomas, and Kamat (2006) explored the photochemistry of phenyleneethynylene oligomers, with a focus on their singlet and triplet excited states. They highlighted the potential of these molecules in molecular electronics due to their charge/excitation energy communication capabilities (Sudeep, James, Thomas, & Kamat, 2006).

Conjugated Polymers and Photovoltaic Applications

  • Bulk Heterojunction Solar Cells : Mikroyannidis, Sharma, Sharma, and Vijay (2010) synthesized an alternating phenylenevinylene copolymer for use in bulk heterojunction solar cells. They demonstrated how variations in solvent mixtures could influence the formation of nanoparticles in the polymer, affecting its photovoltaic properties (Mikroyannidis, Sharma, Sharma, & Vijay, 2010).

Electrochemical Properties and Conjugated Polyelectrolytes

  • Conjugated Polyelectrolytes with pH-Dependent Optical Properties : A study by Gao, Wang, Wang, and Wang (2007) introduced two new conjugated polymers with pH-dependent optical properties in aqueous solutions. These polymers' unique characteristics were attributed to electrostatic repulsions influencing their conjugated backbones (Gao, Wang, Wang, & Wang, 2007).

properties

IUPAC Name

4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H90O8/c1-7-13-19-25-35-63-55-41-50(32-34-52-44-60(68-40-30-24-18-12-6)54(48-62)46-58(52)66-38-28-22-16-10-4)56(64-36-26-20-14-8-2)42-49(55)31-33-51-43-59(67-39-29-23-17-11-5)53(47-61)45-57(51)65-37-27-21-15-9-3/h31-34,41-48H,7-30,35-40H2,1-6H3/b33-31+,34-32+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRRVJVGGHCOGD-FMWAKIAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1C=CC2=CC(=C(C=C2OCCCCCC)C=O)OCCCCCC)OCCCCCC)C=CC3=CC(=C(C=C3OCCCCCC)C=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2OCCCCCC)C=O)OCCCCCC)OCCCCCC)/C=C/C3=CC(=C(C=C3OCCCCCC)C=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H90O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573037
Record name 4,4'-{[2,5-Bis(hexyloxy)-1,4-phenylene]di[(E)ethene-2,1-diyl]}bis[2,5-bis(hexyloxy)benzaldehyde]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

939.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde

CAS RN

349095-04-1
Record name 4,4'-{[2,5-Bis(hexyloxy)-1,4-phenylene]di[(E)ethene-2,1-diyl]}bis[2,5-bis(hexyloxy)benzaldehyde]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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